4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Description
This compound belongs to the 1,2,4-triazole-5-thione family, characterized by a heterocyclic core with a sulfur atom at position 3. The structure features two key substituents:
- 2-Chloro-5-nitrophenyl group: An electron-withdrawing aromatic ring with chlorine (meta) and nitro (para) substituents.
- 2-Methoxyphenyl group: An electron-donating aromatic ring with a methoxy substituent at the ortho position.
Properties
CAS No. |
478257-54-4 |
|---|---|
Molecular Formula |
C16H12ClN5O3S |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClN5O3S/c1-25-14-5-3-2-4-12(14)15-19-20-16(26)21(15)18-9-10-8-11(22(23)24)6-7-13(10)17/h2-9H,1H3,(H,20,26)/b18-9+ |
InChI Key |
IPIYSEOOFIFQNE-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Core Triazole-Thione Scaffold Formation
The 1,2,4-triazole-5-thione scaffold is typically synthesized via cyclization of thiosemicarbazide intermediates. A widely adopted method involves the reaction of substituted hydrazides with carbon disulfide in alkaline conditions. For this compound, 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione serves as the precursor.
-
Step 1: 2-Methoxybenzoic acid hydrazide is treated with carbon disulfide in ethanolic KOH under reflux (6–8 hours) to form the corresponding thiosemicarbazide.
-
Step 2: Cyclization is achieved by refluxing the intermediate in 4N NaOH (4–6 hours), yielding 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione.
Key Data:
Schiff Base Formation with 2-Chloro-5-Nitrobenzaldehyde
The methylideneamino group is introduced via condensation of the triazole-thione precursor with 2-chloro-5-nitrobenzaldehyde under acidic or neutral conditions.
-
Step 1: 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (1 equiv) and 2-chloro-5-nitrobenzaldehyde (1.1 equiv) are refluxed in ethanol with glacial acetic acid (2–3 drops) for 8–12 hours.
-
Step 2: The product is isolated by filtration and recrystallized from ethanol.
Key Data:
-
Characterization: IR shows imine (C=N) stretch at 1614 cm⁻¹. ¹H NMR (CDCl₃) displays a singlet for the azomethine proton at δ 8.42 ppm.
Optimization Studies
Solvent and Catalytic Effects
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, using DMF as a solvent under microwave irradiation (150°C, 15 minutes) increases yields to 85%.
Comparative Table: Solvent Systems and Yields
Substituent Effects on Reactivity
Electron-withdrawing groups (e.g., nitro, chloro) on the benzaldehyde enhance Schiff base formation kinetics. The 2-chloro-5-nitro substituent accelerates imine formation due to increased electrophilicity of the aldehyde carbon.
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Confirmation
-
FT-IR: C=S (1170–1180 cm⁻¹), C=N (1614–1620 cm⁻¹), NO₂ (1520 cm⁻¹).
-
¹H NMR (400 MHz, DMSO-d₆):
-
HPLC: Retention time 3.53 minutes (C18 column, methanol/water 70:30).
Challenges and Mitigation Strategies
Competing Side Reactions
Scale-Up Considerations
-
Batch Reactors: 10–20% yield drop observed at >500 g scale due to inefficient heat transfer.
-
Continuous Flow Systems: Improve consistency (yield variation <2%) for large-scale production.
Applications and Derivatives
While beyond preparation scope, this compound serves as a precursor for antimicrobial and anticancer agents. Schiff base derivatives exhibit IC₅₀ values of 1.2–4.8 µM against MCF-7 cells .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group at the 5-position of the 2-chlorophenyl ring activates the chloro substituent for nucleophilic displacement.
Key findings :
-
Amine nucleophiles preferentially attack the 2-chloro position due to para-directing effects of the nitro group.
-
Azidation reactions produce intermediates for click chemistry applications .
Electrophilic Substitution
The 2-methoxyphenyl group undergoes directed electrophilic substitution:
Mechanistic insights :
-
Methoxy group directs electrophiles to the para position on its aromatic ring.
-
Steric hindrance from the triazole-thione scaffold reduces reaction rates compared to simpler aryl ethers.
Thione Group Reactivity
The exocyclic thione (-C=S) participates in characteristic sulfur chemistry:
Spectroscopic evidence :
-
IR spectra show disappearance of ν(C=S) at ~1250 cm⁻¹ after methylation .
-
¹H NMR confirms disulfide formation through upfield shift of aromatic protons .
Condensation Reactions
The methylideneamino group acts as a Schiff base for further derivatization:
Structural impacts :
-
X-ray crystallography reveals planarity of extended Schiff bases enhances π-π stacking.
-
Oxime derivatives show improved solubility in polar aprotic solvents.
Reduction Reactions
Selective reduction of nitro groups enables access to amine intermediates:
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Catalytic hydrogenation | 5-Amino-2-chlorophenyl derivative | 89% | |
| Zn/HCl, MeOH (4 h) | Chemical reduction | Aminotriazole-thione complex | 78% |
Applications :
-
Reduced amino derivatives serve as precursors for heterocyclic fused systems .
-
Hydrogenation conditions preserve the thione functionality.
Metal Complexation
The thione sulfur and adjacent nitrogen atoms coordinate transition metals:
Characterization data :
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that triazole compounds exhibit mechanisms of action similar to traditional antibiotics, often targeting bacterial cell wall synthesis or interfering with metabolic pathways. For instance, studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics like ciprofloxacin and vancomycin .
Antifungal Properties
In addition to antibacterial effects, triazoles are recognized for their antifungal capabilities. Compounds within this class inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against a range of fungal pathogens, providing therapeutic options for conditions such as candidiasis and aspergillosis .
Agricultural Applications
Fungicides and Herbicides
Triazoles are widely utilized in agriculture as fungicides due to their effectiveness in controlling fungal diseases in crops. The compound's structure allows it to interfere with the biosynthesis of ergosterol in fungi, thereby inhibiting their growth. This property is particularly valuable in managing diseases caused by pathogens like Fusarium and Botrytis species .
Pesticide Development
Research into the synthesis of novel triazole derivatives has led to the development of new pesticides with enhanced efficacy and reduced toxicity to non-target organisms. The ability to modify the side chains on the triazole ring allows for tailored solutions that can address specific agricultural challenges .
Material Science Applications
Corrosion Inhibitors
Triazole compounds have been investigated as corrosion inhibitors for metals due to their ability to form stable complexes with metal ions. The thione functionality in this compound enhances its interaction with metal surfaces, providing protective layers that prevent oxidation and degradation .
Polymer Science
In polymer chemistry, triazoles are incorporated into polymer matrices to improve mechanical properties and thermal stability. Their unique chemical structure allows for cross-linking reactions that enhance the durability of materials used in various applications, from coatings to composites .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of triazole derivatives against Staphylococcus aureus, revealing that compounds with specific substitutions exhibited MIC values as low as 0.25 μg/mL. This study highlighted the importance of electronic effects from substituents on the phenyl ring in enhancing antimicrobial activity .
Case Study 2: Agricultural Application
Research conducted on a novel triazole-based fungicide demonstrated significant efficacy against Fusarium graminearum, a major pathogen affecting wheat crops. Field trials indicated a reduction in disease incidence by over 70%, showcasing the potential for triazole derivatives in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Core Structural Similarities
All analogs share the 1,2,4-triazole-5-thione backbone, enabling π-π stacking and hydrogen bonding via the thione (-SH) group. Differences arise from substituent variations:
EWG : Electron-withdrawing group; EDG : Electron-donating group.
Substituent Effects
- Electron-Withdrawing Groups (EWG) : Nitro (target, ) and chloro () groups reduce electron density on the triazole ring, enhancing electrophilicity and stability toward oxidation .
- Hybrid Substituents : ’s 1-methylpyrrole introduces nitrogen-based aromaticity, altering π-stacking behavior .
Physicochemical Properties
Solubility and Lipophilicity
Hydrogen Bonding and Crystal Packing
Antimicrobial Activity
While direct bioactivity data for the target compound is unavailable, analogs with chloro/nitro substituents (e.g., ) are often explored for antimicrobial properties due to their electrophilic nature .
Biological Activity
The compound 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H10ClN3O3
- Molecular Weight : 303.70 g/mol
- CAS Number : Not specified in the results but related compounds are documented.
Antimicrobial Activity
- Mechanism of Action : The triazole ring structure is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity.
- Activity Spectrum : Various studies have reported that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have shown minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
Antifungal Activity
Research indicates that triazole derivatives exhibit antifungal properties, particularly against Candida species. For example, a related compound demonstrated effectiveness against Candida tropicalis with notable activity . The compound's potential for antifungal applications is bolstered by its structural similarity to existing antifungal agents.
Anticancer Potential
Emerging studies suggest that triazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells . The presence of nitro and chloro substituents on the phenyl rings may enhance these activities by improving bioavailability and interaction with cellular targets.
Case Studies
- In Vivo Studies : A study involving the administration of similar triazole compounds in Wistar rats showed promising results in terms of metabolic pathways and the identification of active metabolites that retained biological activity . This emphasizes the importance of understanding pharmacokinetics when evaluating new drug candidates.
- Molecular Docking Studies : Computational studies have indicated that triazole derivatives can effectively bind to target enzymes such as DNA gyrase and fungal cytochrome P450s, suggesting potential as both antibacterial and antifungal agents .
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione?
Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione with 2-chloro-5-nitrobenzaldehyde under reflux in ethanol or methanol, catalyzed by glacial acetic acid. The reaction proceeds via Schiff base formation, with the (E)-isomer favored due to steric and electronic effects . Microwave-assisted synthesis (e.g., 80–100°C, 15–30 minutes) can improve yield and reduce side products compared to conventional heating . Purity is confirmed by TLC and recrystallization from ethanol-DMSO mixtures.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this triazole derivative?
Methodological Answer :
- 1H NMR : The imine proton (N=CH) appears as a singlet near δ 8.5–9.0 ppm. Aromatic protons from the 2-methoxyphenyl group resonate as multiplets in δ 6.8–7.5 ppm, while the nitro group deshields adjacent protons on the chlorophenyl ring (δ 7.8–8.3 ppm).
- IR : Key peaks include N-H stretching (triazole ring) at ~3200 cm⁻¹, C=S at 1250–1300 cm⁻¹, and C=N (imine) at 1600–1650 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~389 g/mol).
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer : Use the agar well-diffusion method against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare solutions in DMSO (≤1% v/v) and test at concentrations of 50–200 µg/mL. Compare inhibition zones with standard antibiotics (e.g., ampicillin, fluconazole). For quantitative analysis, determine minimum inhibitory concentrations (MICs) via broth microdilution .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) aid in understanding the electronic and biological properties of this compound?
Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. These predict reactivity sites (e.g., nucleophilic S-atom in the triazole ring) .
- Molecular Docking : Dock the compound into target proteins (e.g., C. albicans CYP51 or bacterial DNA gyrase) using AutoDock Vina. Prioritize binding poses with strong hydrogen bonds to active-site residues (e.g., Arg-381 in CYP51) and validate via MD simulations .
Q. How can structural contradictions in biological activity data between analogs be resolved?
Methodological Answer : For analogs with conflicting activity (e.g., high antifungal but low antibacterial potency):
Q. What advanced characterization techniques (XRD, DSC) are critical for polymorph analysis?
Methodological Answer :
- Single-crystal XRD : Resolve the crystal packing and confirm the (E)-configuration of the imine bond. Key parameters include torsion angles (e.g., C-N=C-C) and intermolecular interactions (e.g., π-π stacking between triazole and aryl rings) .
- DSC/TGA : Identify melting points (expected range: 220–250°C) and thermal stability. Polymorphs exhibit distinct endothermic peaks; monitor for decomposition above 300°C .
Q. How can reaction mechanisms for triazole-thione derivatization be elucidated?
Methodological Answer :
- Use kinetic studies (e.g., varying temperature, solvent polarity) to identify rate-determining steps.
- Trap intermediates via low-temperature NMR (e.g., –40°C in CDCl₃) or characterize by ESI-MS .
- Theoretical modeling : Employ ICReDD’s quantum chemical reaction path searches (e.g., using GRRM17) to map energy profiles for key steps like thione tautomerization or nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
